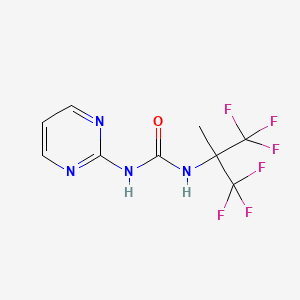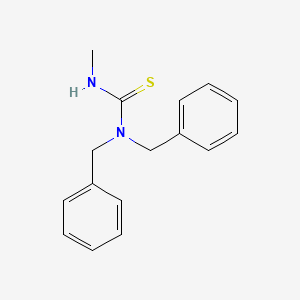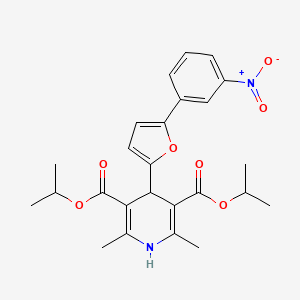
1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-pyrimidin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1,1,3,3,3-Hexafluor-2-methylpropan-2-yl)-3-pyrimidin-2-ylharnstoff ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Sie zeichnet sich durch das Vorhandensein einer Hexafluorisopropylgruppe und einer Pyrimidinylharnstoff-Einheit aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(1,1,1,3,3,3-Hexafluor-2-methylpropan-2-yl)-3-pyrimidin-2-ylharnstoff beinhaltet typischerweise die Reaktion von 1,1,1,3,3,3-Hexafluor-2-methyl-2-propanol mit Pyrimidin-2-ylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran, und die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch mit optimierten Parametern zur Steigerung der Ausbeute und Reinheit beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(1,1,1,3,3,3-Hexafluor-2-methylpropan-2-yl)-3-pyrimidin-2-ylharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Hexafluorisopropylgruppe oder die Pyrimidinylharnstoff-Einheit durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.
Substitution: Nucleophile wie Amine, Thiole und Halogenide.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Carbonylverbindungen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
1-(1,1,1,3,3,3-Hexafluor-2-methylpropan-2-yl)-3-pyrimidin-2-ylharnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und Materialien verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(1,1,1,3,3,3-Hexafluor-2-methylpropan-2-yl)-3-pyrimidin-2-ylharnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action for compounds like 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIMIDIN-2-YL)UREA would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The hexafluoroisopropyl group might enhance the compound’s binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,1,1,3,3,3-Hexafluor-2-propanol: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen funktionellen Gruppen.
1,1,1,3,3,3-Hexafluor-2-methyl-2-propanol: Eine weitere verwandte Verbindung, die als Lösungsmittel und Reagenz in verschiedenen chemischen Reaktionen verwendet wird.
Einzigartigkeit
1-(1,1,1,3,3,3-Hexafluor-2-methylpropan-2-yl)-3-pyrimidin-2-ylharnstoff ist einzigartig durch die Kombination der Hexafluorisopropylgruppe und der Pyrimidinylharnstoff-Einheit, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht ihn für bestimmte Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
Molekularformel |
C9H8F6N4O |
|---|---|
Molekulargewicht |
302.18 g/mol |
IUPAC-Name |
1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C9H8F6N4O/c1-7(8(10,11)12,9(13,14)15)19-6(20)18-5-16-3-2-4-17-5/h2-4H,1H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
QSEJOZAGULTILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
![(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)

![6-imino-7-(3-methoxypropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621688.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11621693.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621697.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide](/img/structure/B11621719.png)


![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)
![methyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11621745.png)
